molecular formula C24H27N3O2S B2478068 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 878052-65-4

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2478068
CAS No.: 878052-65-4
M. Wt: 421.56
InChI Key: WUZMXCJVQSRKCT-UHFFFAOYSA-N
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Description

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound that features a combination of indole, piperidine, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with an indole precursor, the indole ring is functionalized at the 3-position.

    Attachment of the Piperidine Group: The piperidine moiety is introduced through a nucleophilic substitution reaction.

    Formation of the Thioether Linkage: The indole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperidine moieties.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications.

Biology

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, polymers, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indole and piperidine moieties could play a role in binding to target proteins, while the acetamide group might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(phenyl)acetamide
  • 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(o-tolyl)acetamide

Uniqueness

Compared to similar compounds, 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide may exhibit unique properties due to the specific positioning of the methyl group on the tolyl ring. This could affect its chemical reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-18-8-7-9-19(14-18)25-23(28)17-30-22-15-27(21-11-4-3-10-20(21)22)16-24(29)26-12-5-2-6-13-26/h3-4,7-11,14-15H,2,5-6,12-13,16-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZMXCJVQSRKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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